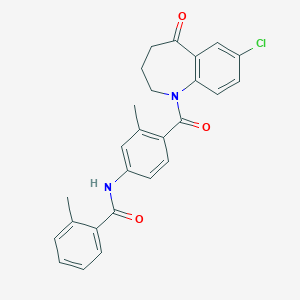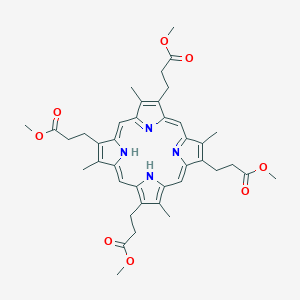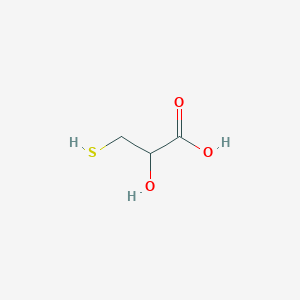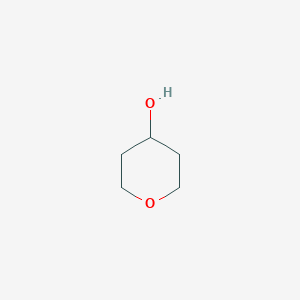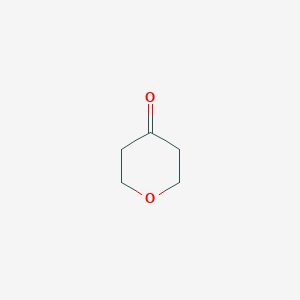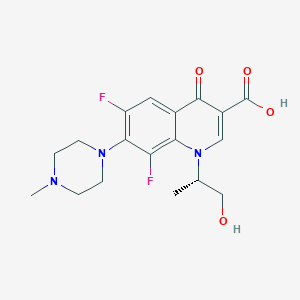
Levofloxacin Hydroxy Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levofloxacin Hydroxy Acid is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. Levofloxacin is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. The hydroxy acid derivative of levofloxacin is of interest due to its potential enhanced pharmacological properties and applications in scientific research.
Mechanism of Action
- By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA and promotes double-stranded DNA breakage .
- Levofloxacin’s interaction with these enzymes is bactericidal, meaning it kills susceptible bacteria .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levofloxacin Hydroxy Acid typically involves the modification of the levofloxacin molecule. One common method includes the introduction of a hydroxy group into the levofloxacin structure through a series of chemical reactions. The process may involve the use of reagents such as hydroxylating agents under controlled conditions to achieve the desired modification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control. Environmentally friendly methods are also being explored to reduce waste and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Levofloxacin Hydroxy Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, reverting it to the parent levofloxacin structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Levofloxacin Hydroxy Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxy group modifications on the pharmacological properties of fluoroquinolones.
Biology: The compound is investigated for its potential to enhance the antibacterial activity of levofloxacin against resistant bacterial strains.
Medicine: Research is ongoing to explore its use in treating infections that are less responsive to standard levofloxacin treatment.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness: Levofloxacin Hydroxy Acid is unique due to the presence of the hydroxy group, which may enhance its pharmacological properties compared to other fluoroquinolones. This modification can lead to improved antibacterial activity, better pharmacokinetics, and potentially reduced side effects .
Properties
IUPAC Name |
6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVVQXWFAHAGQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
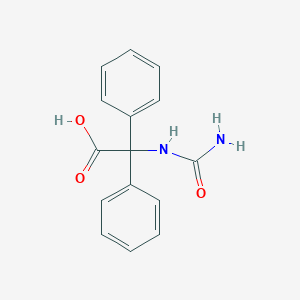
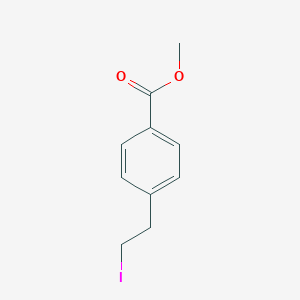
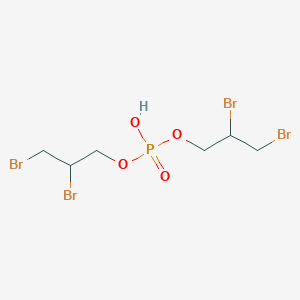
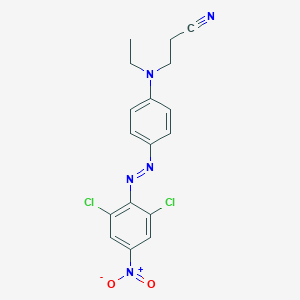
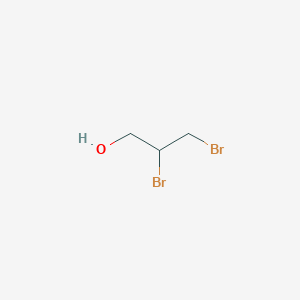

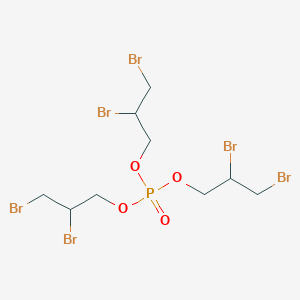
![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)
